Cas no 145281-92-1 ((2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione)

(2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質
名前と識別子
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- 2,4(1H,3H)-Pyrimidinedione,5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, (2S-cis)- (9CI)
- 1,3-Oxathiolane,2,4(1H,3H)-pyrimidinedione deriv.
- 5-Fluoro-3'-thia-2',3'-dideoxyuridine
- (2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione
-
- インチ: InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1
- InChIKey: KOGYOPLNKQJQFM-RITPCOANSA-N
- ほほえんだ: OC[C@@H]1SC[C@H](N2C=C(F)C(=O)NC2=O)O1
計算された属性
- せいみつぶんしりょう: 248.027
- どういたいしつりょう: 248.027
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
(2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F592005-20mg |
(2S-cis)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145281-92-1 | 20mg |
$2394.00 | 2023-05-18 | ||
TRC | F592005-1mg |
(2S-cis)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145281-92-1 | 1mg |
$196.00 | 2023-05-18 | ||
TRC | F592005-100mg |
(2S-cis)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145281-92-1 | 100mg |
$ 7600.00 | 2023-09-07 | ||
TRC | F592005-60mg |
(2S-cis)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145281-92-1 | 60mg |
$6561.00 | 2023-05-18 | ||
TRC | F592005-10mg |
(2S-cis)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145281-92-1 | 10mg |
$1533.00 | 2023-05-18 | ||
TRC | F592005-5mg |
(2S-cis)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |
145281-92-1 | 5mg |
$896.00 | 2023-05-18 |
(2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
(2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedioneに関する追加情報
(2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 145281-92-1 represents a fascinating molecule in the realm of pharmaceutical chemistry, characterized by its intricate structural framework and potential biological activity. This introduction delves into the compound's chemical structure, its pharmacological relevance, and recent advancements in research that highlight its significance in drug development.
The molecular structure of (2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione is a testament to the ingenuity of medicinal chemists. It features a fused heterocyclic system comprising an oxathiolane ring and a pyrimidinedione moiety. The presence of a fluoro substituent at the 5-position of the oxathiolane ring introduces unique electronic and steric properties that can modulate the compound's interactions with biological targets. Additionally, the hydroxymethyl group at the 1-position adds another layer of complexity, potentially influencing metabolic pathways and drug disposition.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The oxathiolane ring, in particular, has been explored for its role in antimicrobial and anti-inflammatory agents. Studies have shown that modifications in this ring can significantly alter the pharmacokinetic profile of compounds, making them more suitable for clinical use. The pyrimidinedione moiety is another key feature that has garnered attention for its ability to interact with enzymes and receptors involved in critical cellular processes.
One of the most compelling aspects of (2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione is its potential as a lead compound for drug discovery. Researchers have been investigating its derivatives to identify novel therapeutic agents with improved efficacy and reduced side effects. The fluoro substituent, for instance, is known to enhance binding affinity and metabolic stability, making it a valuable feature in drug design. Furthermore, the chiral center at the 2S-cis configuration suggests that stereochemical control could play a crucial role in optimizing the compound's biological activity.
Recent studies have highlighted the compound's potential in addressing various therapeutic challenges. For instance, research has demonstrated that derivatives of this molecule exhibit promising antiviral properties by inhibiting key enzymes involved in viral replication. Additionally, preclinical studies have shown that certain analogs may have anti-inflammatory effects, making them attractive candidates for treating chronic inflammatory diseases. These findings underscore the importance of further exploring the pharmacological profile of (2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione and its derivatives.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The complex heterocyclic system requires careful planning to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve the desired molecular architecture with high enantiomeric purity. These methods not only enhance the efficiency of synthesis but also allow for greater flexibility in modifying the structure for pharmacological optimization.
In conclusion, (2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione (CAS no. 145281-92-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
145281-92-1 ((2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione) 関連製品
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